1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride
Description
Properties
IUPAC Name |
5-cyclopropyl-3-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-4-12-5-7-15(6-1)8-10-13-11(16-14-10)9-2-3-9;;/h9,12H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNZORFYUUIYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=NOC(=N2)C3CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, a core structure in this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. These activities suggest that the compound may target specific enzymes or proteins involved in these pathogens’ life cycles.
Mode of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that the compound likely interacts with its targets, leading to inhibition or alteration of their normal functions.
Biological Activity
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is a compound of interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.
- IUPAC Name : this compound
- Molecular Formula : C11H18Cl2N4O
- CAS Number : 1315368-72-9
- Molecular Weight : 295.21 g/mol
- Purity : ≥95% .
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown that related compounds demonstrate activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Compounds containing the oxadiazole moiety have been explored for their anticancer effects. In a study evaluating a series of oxadiazole derivatives, it was found that they exhibited potent cytotoxicity against multiple cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The diazepane structure is associated with various neuropharmacological activities. Compounds with similar structures have shown promise as anxiolytics and anticonvulsants. The potential for this compound to modulate neurotransmitter systems warrants further investigation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The diazepane portion may interact with neurotransmitter receptors, influencing neuronal excitability and potentially providing therapeutic effects in neurological disorders.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets involved in various diseases.
Anticancer Activity:
Preliminary studies indicate that derivatives of oxadiazole compounds often exhibit anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research on similar compounds has shown promise in targeting specific cancer types through modulation of signaling pathways .
Neuropharmacology:
The diazepane structure suggests potential applications in neuropharmacology. Compounds with diazepane rings are often explored for their anxiolytic and sedative properties. Research into related compounds has indicated that they may act on GABA receptors, which are crucial for neurotransmission and could be beneficial in treating anxiety disorders .
Material Science
The unique chemical structure of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride may also find applications in material science.
Polymer Chemistry:
Due to the presence of nitrogen and oxygen heteroatoms in its structure, this compound could serve as a functional monomer in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Research into similar heterocyclic compounds has shown their effectiveness in creating advanced materials for various industrial applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer activities of oxadiazole derivatives. The findings revealed that certain modifications to the oxadiazole ring could significantly enhance cytotoxicity against breast cancer cells. This suggests that this compound could be a candidate for further investigation in cancer therapy .
Case Study 2: Neuropharmacological Effects
Research conducted by a team at a leading pharmacological institute investigated the effects of diazepane derivatives on GABAergic activity. Results indicated that compounds similar to this compound exhibited significant anxiolytic effects in animal models. This positions the compound as a potential candidate for developing new anxiolytic drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Key structural analogs include derivatives with modified oxadiazole substituents (Table 1):
*Discontinued commercial availability .
†Calculated based on structural similarity; experimental data unavailable.
Key Observations :
- Cyclopropyl vs. tert-Butyl : The tert-butyl analog’s bulkier substituent may hinder enzymatic degradation, enhancing metabolic stability, while the cyclopropyl group balances lipophilicity and strain-induced reactivity .
- Methyl Substituent : The smaller methyl group likely improves solubility but reduces membrane permeability compared to cyclopropyl .
Pharmacological and Physicochemical Profiles
While pharmacological data for these compounds is absent in the provided evidence, structural analogs highlight trends:
- Lipophilicity : Cyclopropyl and tert-butyl groups increase LogP values, favoring blood-brain barrier penetration but risking off-target interactions.
- Solubility : Methyl-substituted derivatives may exhibit superior aqueous solubility, advantageous for formulation .
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
- The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. Amidoximes are reacted with activated carboxylic acids or their esters under basic conditions to form the heterocyclic ring.
- Common bases include sodium hydroxide or organic bases such as triethylamine.
- Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are used to facilitate the reaction at ambient or slightly elevated temperatures.
Attachment of the Cyclopropyl Group
- The cyclopropyl substituent at the 5-position of the oxadiazole ring is introduced via the corresponding cyclopropyl-substituted carboxylic acid or its activated derivative during the ring formation step.
- This substitution enhances metabolic stability and influences the compound’s physicochemical properties.
Coupling with 1,4-Diazepane
- The methylene linkage connecting the oxadiazole ring to the 1,4-diazepane nitrogen is typically formed by alkylation reactions.
- A common approach involves reacting a halomethyl derivative of the oxadiazole (e.g., bromomethyl or chloromethyl oxadiazole) with 1,4-diazepane under nucleophilic substitution conditions.
- Bases such as triethylamine or potassium carbonate are used to deprotonate the diazepane nitrogen and promote substitution.
- Solvents like dichloromethane, acetonitrile, or DMF are employed, with reaction temperatures ranging from 0°C to reflux depending on reactivity.
Formation of the Dihydrochloride Salt
- The free base of the coupled product is converted to the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as ethanol or isopropanol.
- This step improves compound stability and water solubility, facilitating isolation and purification.
Detailed Reaction Conditions and Purification
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Oxadiazole ring formation | Amidoxime + cyclopropyl carboxylic acid derivative + base (NaOH or Et3N) | DMSO or DMF | Ambient to 60°C | Stirring 4–12 hours, inert atmosphere preferred |
| 2 | Alkylation of diazepane | Halomethyl oxadiazole + 1,4-diazepane + base (Et3N, K2CO3) | DCM, MeCN, or DMF | 0°C to reflux | Reaction monitored by TLC or HPLC |
| 3 | Salt formation | Free base + HCl (gas or solution) | Ethanol or isopropanol | Room temperature | Precipitation of dihydrochloride salt |
| 4 | Purification | Crystallization or silica gel column chromatography | Appropriate solvents | Ambient | Ensures high purity (>98%) |
Industrial Scale-Up Considerations
- Continuous flow reactors are recommended for scaling the oxadiazole ring formation and alkylation steps to improve heat and mass transfer, reaction control, and safety.
- Automated reagent dosing and in-line monitoring (e.g., IR spectroscopy) enhance reproducibility and reduce batch-to-batch variability.
- Salt formation and crystallization are optimized to maximize yield and purity, with solvent recovery systems implemented for cost efficiency.
Research Findings and Analytical Data
- The cyclopropyl substitution on the oxadiazole ring has been shown to increase metabolic stability compared to ethyl or methyl analogs, which is advantageous for pharmaceutical development.
- The 1,4-diazepane moiety in dihydrochloride salt form improves aqueous solubility and bioavailability.
- Analytical methods such as NMR, LC-MS, and HPLC confirm the structure and purity of the final compound.
- The compound exhibits potential for further functionalization at the diazepane nitrogen or oxadiazole ring for drug discovery applications.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Key Starting Materials | Amidoximes, cyclopropyl carboxylic acid derivatives, 1,4-diazepane, halomethyl oxadiazole |
| Main Reaction Types | Cyclization (oxadiazole formation), nucleophilic substitution (alkylation), salt formation |
| Common Bases Used | Sodium hydroxide, triethylamine, potassium carbonate |
| Typical Solvents | DMSO, DMF, dichloromethane, acetonitrile, ethanol |
| Temperature Range | Ambient to reflux (0°C to ~130°C depending on step) |
| Purification Techniques | Crystallization, silica gel chromatography |
| Industrial Scale Techniques | Continuous flow reactors, automated dosing, in-line monitoring |
| Analytical Confirmation | NMR, LC-MS, HPLC |
Q & A
What are the recommended methodologies for synthesizing and characterizing 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride?
Basic Research Question
Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with cyclopropane-functionalized oxadiazole precursors. Key steps include nucleophilic substitution to attach the oxadiazole moiety to the diazepane backbone, followed by dihydrochloride salt formation via acid treatment. Characterization requires:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substituent positions and cyclopropyl group integrity.
- Mass Spectrometry (MS): High-resolution MS for molecular ion verification.
- Elemental Analysis: To validate stoichiometry and purity.
Structural analogs like 2-(1,2,4-oxadiazol-3-yl)azepane hydrochloride (CAS: 1461709-00-1) provide reference protocols for oxadiazole ring formation and salt stabilization .
What analytical techniques are suitable for assessing purity and identifying impurities in this compound?
Basic Research Question
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reversed-phase C18 columns with UV detection (λ = 210–260 nm) to separate impurities. Gradient elution with acetonitrile/water (0.1% TFA) is recommended.
- Ion Chromatography (IC): To quantify chloride counterion content and detect residual salts.
- Thermogravimetric Analysis (TGA): Assess hygroscopicity and thermal stability.
Pharmacopeial standards for related hydrochloride salts (e.g., benazepril hydrochloride) emphasize thresholds ≥98% purity, validated via these methods .
How should stability studies be designed to evaluate this compound under varying storage conditions?
Basic Research Question
Methodological Answer:
Follow ICH Q1A guidelines for accelerated stability testing:
- Temperature/Humidity: Test at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated) for 6–12 months.
- Light Exposure: Use ICH Q1B photostability protocols with controlled UV/visible light exposure.
- pH Stability: Assess degradation in buffered solutions (pH 1–9) to simulate physiological extremes.
Environmental fate studies for analogous compounds emphasize monitoring hydrolysis products and oxadiazole ring stability under acidic/basic conditions .
What experimental designs are optimal for pharmacological activity studies?
Advanced Research Question
Methodological Answer:
Adopt a split-plot design to evaluate multiple variables (e.g., dose, administration route) while controlling for biological variability. For example:
- Main Plots: Animal models (e.g., rodents) assigned to different doses.
- Subplots: Timepoints for pharmacokinetic (PK) sampling.
- Replicates: 4–6 animals per group to ensure statistical power.
Randomized block designs, as used in agrochemical studies, minimize confounding factors like circadian rhythm or batch effects .
How can researchers resolve discrepancies in reported bioactivity data across studies?
Advanced Research Question
Methodological Answer:
- Meta-Analysis: Pool data from independent studies using standardized effect sizes (e.g., IC values) and assess heterogeneity via Cochran’s Q test.
- Comparative Assay Validation: Replicate key experiments under controlled conditions (e.g., cell line authentication, standardized assay buffers).
- Structural-Activity Relationship (SAR) Modeling: Compare bioactivity trends with structural analogs (e.g., 1,4-oxazepane derivatives) to identify critical functional groups .
What approaches are recommended for studying environmental fate and ecotoxicological impacts?
Advanced Research Question
Methodological Answer:
- Biodegradation Assays: Use OECD 301/302 protocols to measure half-life in soil/water matrices.
- Trophic Transfer Studies: Expose model organisms (e.g., Daphnia magna, zebrafish) to assess bioaccumulation and multi-generational effects.
- High-Resolution Mass Spectrometry (HRMS): Identify transformation products (e.g., oxadiazole ring cleavage metabolites).
Long-term environmental projects, such as Project INCHEMBIOL, emphasize abiotic factors (pH, UV) in compound persistence .
How can pharmacokinetic (PK) modeling optimize dosing regimens for in vivo studies?
Advanced Research Question
Methodological Answer:
- Compartmental Modeling: Fit plasma concentration-time data to 2- or 3-compartment models using software like NONMEM or Phoenix WinNonlin.
- Allometric Scaling: Adjust doses between species based on body surface area.
- Monte Carlo Simulations: Predict inter-individual variability in absorption/distribution.
Studies on structurally related 1,4-diazepane derivatives highlight the importance of hepatic CYP450 metabolism in clearance rates .
What mechanistic strategies are effective for identifying molecular targets?
Advanced Research Question
Methodological Answer:
- Chemoproteomics: Use photoaffinity probes or activity-based protein profiling (ABPP) to capture target proteins.
- CRISPR-Cas9 Screens: Genome-wide knockout libraries to identify genes modulating compound sensitivity.
- Molecular Dynamics (MD) Simulations: Model interactions with putative targets (e.g., GPCRs, ion channels) to guide mutagenesis studies.
Analogous work on oxadiazole-containing compounds reveals preferential binding to adenosine receptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
